REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][C:2]=1[C:17]([OH:19])=O.S(Cl)([Cl:22])=O>ClCCl>[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][C:2]=1[C:17]([Cl:22])=[O:19]
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Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture heated
|
Type
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TEMPERATURE
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Details
|
to reflux in a nitrogen atmosphere for several hours
|
Type
|
CUSTOM
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Details
|
giving a clear yellow solution
|
Type
|
CUSTOM
|
Details
|
Dichloro methane and excess thionyl chloride was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
giving a yellow solid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed several times with petroleum ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
a small sample of the acid chloride was dissolved in dry methanol
|
Name
|
|
Type
|
|
Smiles
|
C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |